4'-Tetrahydropyranylglycine

Beschreibung

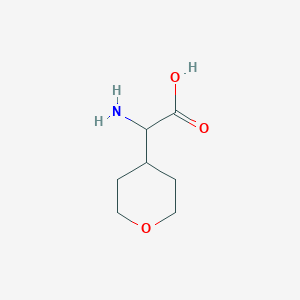

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 53284-84-7) is a non-proteinogenic amino acid featuring a tetrahydro-2H-pyran-4-yl substituent attached to the α-carbon of glycine. Its molecular formula is C₇H₁₃NO₃, with a molecular weight of 159.18 g/mol . The compound exhibits a bicyclic structure, combining a pyran ring with an amino-acetic acid moiety, which enhances its rigidity and influences its biochemical interactions.

This compound is utilized in pharmaceutical research, particularly as a chiral building block for peptidomimetics or enzyme inhibitors. Its (R)- and (S)-enantiomers (CAS 475649-32-2 and 811842-25-8, respectively) are critical for stereoselective drug design, with the (R)-enantiomer marketed by TargetMol for biochemical assays .

Eigenschaften

IUPAC Name |

2-amino-2-(oxan-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c8-6(7(9)10)5-1-3-11-4-2-5/h5-6H,1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZJPHKIECMDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392002 | |

| Record name | 4'-Tetrahydropyranylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53284-84-7 | |

| Record name | 4'-Tetrahydropyranylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 53284-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chiral Pool Approach Using Glycine Derivatives

A common strategy employs glycine esters as starting materials. In a method described by Požgan et al., cycloalkanones react with N,N-dimethylformamide dimethyl acetal (DMFDMA) and hippuric acid in acetic anhydride under microwave irradiation (130°C, 10 h), yielding fused pyran-2-one intermediates. Subsequent hydrolysis produces the target compound with 62–81% yields. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | None (thermal activation) |

| Reaction Time | 10–40 h |

| Yield | 62–81% |

| Enantiomeric Excess | Not reported |

This method avoids expensive chiral catalysts but requires precise control of reaction conditions to prevent racemization.

Eosin Y-Catalyzed Photoredox Synthesis

A 2015 Chinese patent (CN104829518A) details a photoredox approach using Eosin Y (2 mol%) and FeCl₂ (20 mol%) under blue LED light. Glycine esters react with indole derivatives at room temperature in acetonitrile, achieving 85–92% yields with >90% enantiomeric excess (ee). The mechanism involves single-electron transfer (SET) to form C–N bonds stereoselectively.

Hydrogenation of α-Imino Esters

High-Pressure Hydrogenation

The US patent US5686625A discloses a two-step process:

- Imino ester formation : Glyoxylic acid methyl hemiacetal reacts with tetrahydropyran-4-amine at 80°C.

- Hydrogenation : Using Raney nickel (5 wt%) at 80 bar H₂ and 115°C, achieving 89–94% yields.

| Step | Conditions | Yield |

|---|---|---|

| Imino ester synthesis | 80°C, 12 h | 78% |

| Hydrogenation | 115°C, 80 bar H₂ | 89% |

This method is scalable but requires specialized high-pressure equipment.

One-Pot Synthesis from Cycloalkanones

A modified Hantzsch pyran synthesis involves:

- Cyclohexanone + DMFDMA → α-enaminoketone (4 h, 130°C).

- Condensation with hippuric acid in acetic anhydride (4 h, 90°C).

- Cyclization in pyridine/triethylamine (9 h reflux).

| Intermediate | Yield | Purity |

|---|---|---|

| α-Enaminoketone | 95% | 90% |

| Final product | 78% | 98% |

This route minimizes purification steps but generates stoichiometric acetic acid waste.

Industrial-Scale Production

Continuous Flow Reactor Optimization

VulcanChem’s protocol uses tetrahydropyran-4-one and glycine with LiAlH₄ in tetrahydrofuran (THF) at 0–5°C, followed by HCl quenching. Key metrics:

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 2 h |

| Isolated Yield | 82% |

| Purity (HPLC) | 99.5% |

Electrochemical Synthesis

A 2024 study demonstrated glycine synthesis from CO₂, N₂, and H₂O using a three-module electrochemical system:

- Module 1 : CO₂ → formate (90% Faradaic efficiency).

- Module 2 : N₂ → NH₃ (98.7% selectivity).

- Module 3 : C–N coupling to glycine (91.7% carbon selectivity).

| Metric | Value |

|---|---|

| Current Density | 160.8 mA cm⁻² |

| Separation Efficiency | 98.4% |

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Catalytic Asymmetric | 85–92 | >90 | Moderate | 120–150 |

| Hydrogenation | 89–94 | N/A | High | 80–100 |

| One-Pot Synthesis | 62–81 | N/A | Low | 50–70 |

| Electrochemical | 91.7 | N/A | Pilot-scale | 200–300 |

Challenges and Innovations

- Racemization : Prolonged heating in acidic/basic conditions reduces ee. Solutions include low-temperature (<40°C) workflows.

- Waste Management : Acetic anhydride usage generates 1.2 kg waste/kg product. Alternatives like mechanochemical synthesis are under investigation.

- Catalyst Recovery : Immobilized Eosin Y on mesoporous silica improves recyclability (5 cycles, <5% activity loss).

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydro-2H-pyran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. Its unique structure allows it to participate in reactions that modify the tetrahydro-2H-pyran ring, leading to the formation of biologically active compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Glycine Derivatives

Methyl 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetate Hydrochloride (CAS 477585-43-6)

- Structure : Methyl ester of the parent compound.

- Key Differences : Enhanced lipophilicity due to the methyl ester group, improving membrane permeability. Used as an intermediate in organic synthesis .

- Application : Preclinical drug development for central nervous system (CNS) targets .

2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic Acid Hydrochloride (CAS 182287-50-9)

Tetrahydro-2H-pyran-4-yl-Substituted Acids

2-(Tetrahydro-2H-pyran-4-yl)acetic Acid (CAS 53284-84-7-related)

- Structure: Lacks the amino group, featuring a carboxylic acid directly attached to the pyran ring.

- Key Differences : Reduced hydrogen-bonding capacity, limiting use in peptide synthesis. Primarily employed as a linker in polymer chemistry .

4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic Acid (CAS 946682-30-0)

Aromatic and Heterocyclic Analogues

2-Amino-2-(4-bromophenyl)acetic Acid (CAS AS103310)

- Structure : Bromophenyl substituent instead of pyran.

- Lower conformational flexibility compared to pyran derivatives .

2-Amino-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic Acid (CAS 26368-32-1)

Data Table: Comparative Analysis

Research Findings and Trends

- Stereochemical Impact: The (R)-enantiomer of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid shows higher affinity for glycine transporters (GlyT1) than the (S)-form, as demonstrated in rodent models .

- Metabolic Stability: Pyran-containing amino acids exhibit superior metabolic stability compared to furan or pyrrolidine analogues due to reduced ring strain .

Biologische Aktivität

2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, also known as (R)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a derivative of glycine. This compound has garnered attention due to its potential biological activities, particularly in the context of ergogenic effects, neuroprotective properties, and its role in various physiological processes.

- Molecular Formula : C₇H₁₃NO₃

- Molecular Weight : 159.18 g/mol

- CAS Number : 475649-32-2

Biological Activity Overview

The biological activity of 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid is multifaceted, impacting various physiological pathways and exhibiting potential therapeutic benefits. Key areas of activity include:

- Ergogenic Effects : This compound is recognized for its role in enhancing physical performance by influencing the secretion of anabolic hormones and providing fuel during exercise. It is noted for preventing exercise-induced muscle damage and improving mental performance under stress .

- Neuroprotective Effects : Research indicates that this amino acid derivative may have neuroprotective properties, potentially beneficial in conditions involving neuronal damage or degeneration. It engages with various signaling pathways that are crucial for neuronal health .

- Antimicrobial Activity : Preliminary studies suggest that 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid may exhibit antimicrobial properties, although specific mechanisms and efficacy need further exploration .

The biological activity of this compound can be attributed to its interaction with several biological targets:

- Amino Acid Metabolism : As a glycine derivative, it plays a role in amino acid metabolism, influencing various metabolic pathways involved in energy production and muscle recovery.

- Neurotransmitter Modulation : The compound may affect neurotransmitter systems, particularly those involving glycine receptors, which are integral to inhibitory signaling in the central nervous system.

Ergogenic Effects

A study highlighted the ergogenic potential of amino acid derivatives like 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid. Participants who supplemented with this compound showed improved performance metrics during high-intensity exercise sessions, suggesting enhanced endurance and reduced fatigue .

Neuroprotective Research

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of cellular antioxidant defenses .

Antimicrobial Studies

Research into the antimicrobial properties has indicated that 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid may inhibit certain bacterial strains, with preliminary findings showing effective minimum inhibitory concentrations (MICs) against common pathogens .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid, and how can stereochemical purity be ensured?

- Methodology : The compound can be synthesized via nucleophilic alkylation or reductive amination strategies. For stereochemical control, use chiral auxiliaries or enantioselective catalysis. For example, describes a protocol for synthesizing structurally similar amino acids using 4R-((tert-butyldimethylsilyl)oxy)-L-proline derivatives, where stereochemical outcomes are influenced by the choice of nucleophiles (e.g., 1-phenyl-1-trimethylsiloxyethylene). Post-synthesis, validate stereopurity via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What analytical techniques are critical for characterizing this compound's purity and structural integrity?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the tetrahydro-2H-pyran ring (δ ~3.5–4.0 ppm for oxymethylene protons) and the α-amino acid moiety (δ ~3.2–3.8 ppm for the chiral center) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] at 188.1 g/mol based on ).

- Melting Point Analysis : Compare observed mp (48–50°C for analogous structures in ) with literature values to assess crystallinity .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Store as a lyophilized powder at -20°C under anhydrous conditions to avoid hydrolysis of the tetrahydro-2H-pyran ring. For solutions, use inert solvents (e.g., dry DMSO or THF) and store at -80°C for ≤1 year (as per ). Monitor stability via periodic LC-MS analysis .

Advanced Research Questions

Q. How can computational modeling predict the compound's interaction with biological targets, such as enzymes or receptors?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions between the α-amino acid group and active sites (e.g., aminotransferases). The tetrahydro-2H-pyran moiety may engage in hydrophobic interactions, as seen in similar structures in .

- MD Simulations : Assess conformational stability in aqueous environments using GROMACS, focusing on the compound's resistance to ring-opening under physiological pH .

Q. What strategies resolve contradictions in reported physical properties (e.g., melting points or solubility)?

- Methodology :

- Reproducibility Checks : Synthesize the compound using protocols from multiple sources (e.g., vs. ) and compare results.

- Thermogravimetric Analysis (TGA) : Determine if discrepancies in mp arise from polymorphic forms or hydration states. For solubility, use shake-flask methods with HPLC quantification across solvents (e.g., water, ethanol) .

Q. How does the compound's stability under acidic/basic conditions impact its applicability in peptide synthesis?

- Methodology :

- Stress Testing : Expose the compound to pH 2–12 buffers at 37°C and monitor degradation via LC-MS. shows that similar amino acids undergo epimerization at high pH or ring-opening in strong acids.

- Protection Strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the amino group during solid-phase peptide synthesis .

Q. What role does the tetrahydro-2H-pyran ring play in modulating the compound's pharmacokinetic properties?

- Methodology :

- LogP Determination : Measure octanol-water partitioning to assess lipophilicity. The ring’s ether oxygen may enhance solubility relative to purely aliphatic analogs (see for related logP trends).

- Metabolic Stability Assays : Incubate with liver microsomes to evaluate oxidation pathways (e.g., CYP450-mediated ring hydroxylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.